MBM-17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

MBM-17 undergoes various chemical reactions, primarily focusing on its role as an inhibitor of Nek2. The compound induces cell cycle arrest and apoptosis in cancer cells . Common reagents used in these reactions include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The major products formed from these reactions are cancer cells arrested in the G2/M phase and undergoing apoptosis .

Wissenschaftliche Forschungsanwendungen

MBM-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a potent inhibitor of NIMA-related kinase 2 (Nek2) . In biology and medicine, this compound is utilized for its ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis . This makes it a valuable compound for cancer research and potential therapeutic applications . In the industry, this compound is used for research purposes to study its effects on cancer cells and its potential as an antitumor agent .

Wirkmechanismus

MBM-17 exerts its effects by inhibiting NIMA-related kinase 2 (Nek2), a serine/threonine kinase involved in cell cycle regulation . By inhibiting Nek2, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . This mechanism involves the disruption of microtubule organization and spindle formation, leading to the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

MBM-17 is unique in its potent inhibition of NIMA-related kinase 2 (Nek2) with an IC50 value of 3 nM . Similar compounds include MBM-55, which also inhibits Nek2 but with a slightly different IC50 value . Other related compounds include various inhibitors of Aurora kinase, such as Alisertib and TCS7010, which target different kinases but share similar mechanisms of inducing cell cycle arrest and apoptosis .

Biologische Aktivität

MBM-17 is a potent inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a significant role in cell cycle regulation and is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of Nek2, which is crucial for cell proliferation and survival in cancer cells. The compound has an impressive inhibitory concentration (IC50) of 3 nM , indicating its high potency against Nek2 .

Key Mechanisms:

- Cell Cycle Regulation : By inhibiting Nek2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. This effect is crucial for preventing cancer cell proliferation .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways and downregulating anti-apoptotic proteins .

- Impact on Tumor Growth : In preclinical studies, this compound has shown significant anti-tumor activity both in vitro and in vivo, effectively reducing tumor size in various cancer models .

Efficacy in Cancer Treatment

This compound has been tested across several cancer types, demonstrating its potential as a therapeutic agent. Below are summarized findings from key studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Gastric Cancer Study :

- Objective : To evaluate the effects of this compound on gastric cancer cells.

- Findings : Treatment with this compound resulted in decreased cell viability and migration capabilities, alongside increased apoptosis markers. The study concluded that this compound could be a promising candidate for gastric cancer therapy .

-

Breast Cancer Research :

- Objective : To assess the impact of this compound on breast cancer progression.

- Findings : The compound significantly inhibited the growth of MDA-MB-231 cells and induced apoptosis. This suggests that targeting Nek2 with this compound could be an effective strategy for treating aggressive breast cancers .

- Lung Cancer Clinical Trials :

Eigenschaften

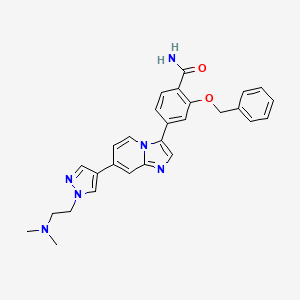

IUPAC Name |

4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENORGCYKWQFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.